Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

Description

BenchChem offers high-quality Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMKPUUJXVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946474 | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23656-75-9 | |

| Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IEM 540 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical & Pharmacological Profile: 5-Methyl-N-(α-methylphenethyl)furfurylamine

The following technical guide details the physicochemical and pharmacological profile of 5-methyl-N-(α-methylphenethyl)furfurylamine , a structural isomer of the anorectic drug furfenorex.

Chemical Identity & Structural Analysis[1][2]

This compound represents a specific structural convergence of the phenethylamine and furan classes. It is chemically defined as a secondary amine comprising an amphetamine backbone N-substituted with a 5-methylfurfuryl moiety.

Nomenclature & Classification

-

IUPAC Name: N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine

-

Common Name: 5-Methyl-N-furfurylamphetamine (5-M-NFA)

-

Structural Class: N-substituted Amphetamine; Furan derivative.

-

Isomerism: It is a constitutional isomer of Furfenorex (N-methyl-N-furfurylamphetamine). While furfenorex is a tertiary amine with a simple furan ring, 5-M-NFA is a secondary amine with a methylated furan ring.

Molecular Descriptors

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₉NO | Isomeric with Furfenorex |

| Molecular Weight | 229.32 g/mol | Monoisotopic Mass: 229.1467 |

| Chirality | One stereocenter at C2 of propyl chain | Exists as (R), (S), or (rac) forms.[1] (S)-isomer is typically more bioactive in this class. |

| Hydrogen Bond Donors | 1 (Secondary Amine) | |

| Hydrogen Bond Acceptors | 2 (Amine N, Furan O) | |

| Rotatable Bonds | 5 | High conformational flexibility |

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity, highlighting the critical cleavage site for metabolic activation.

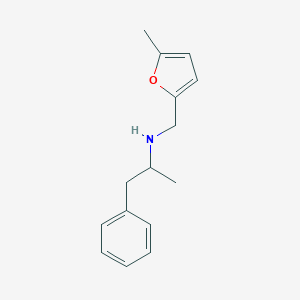

Caption: Structural connectivity of 5-methyl-N-(α-methylphenethyl)furfurylamine, showing the N-substitution pattern.

Physicochemical Properties[3][4][5]

As a lipophilic amine, the behavior of 5-M-NFA is governed by its basicity and partition coefficient. The following data is derived from structure-activity relationship (SAR) modeling of homologous N-benzyl and N-furfuryl amphetamines.

Solubility & Lipophilicity[4]

-

LogP (Predicted): ~3.6 – 3.9

-

Analysis: The addition of the 5-methylfuran group significantly increases lipophilicity compared to amphetamine (LogP ~1.8). This suggests rapid Blood-Brain Barrier (BBB) penetration.

-

-

Water Solubility:

-

Free Base: Poor (< 0.5 mg/mL). Likely an oily liquid at STP.

-

Hydrochloride Salt: High.[2] The protonated amine forms a stable, water-soluble crystalline solid.

-

Acid-Base Profile

-

pKa (Base): ~9.8

-

Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its ionized (protonated) cationic form. This is critical for interaction with the Monoamine Transporter (MAT) systems and for lysosomal trapping.

-

Thermal Properties

-

Boiling Point (Predicted): 310°C – 320°C (at 760 mmHg)

-

Flash Point: ~140°C

-

Stability: The furan ring is susceptible to oxidation and acid-catalyzed ring opening (resinification) under harsh conditions. Storage of the free base requires inert atmosphere (Argon/N2) to prevent darkening (oxidation).

Synthesis & Production Protocol

The most robust route for synthesis is the Reductive Amination of 5-methylfurfural with amphetamine. This method minimizes side reactions compared to direct alkylation.

Reaction Scheme

-

Precursors: Amphetamine (free base) + 5-Methylfurfural.

-

Intermediate: Formation of the imine (Schiff base).

-

Reduction: Catalytic hydrogenation or hydride reduction (NaBH₄/STAB).

Step-by-Step Methodology (Laboratory Scale)

-

Imine Formation:

-

Dissolve 10 mmol of Amphetamine free base in dry MeOH (30 mL).

-

Add 10.5 mmol (1.05 eq) of 5-Methylfurfural.

-

Add anhydrous MgSO₄ (2g) as a dehydrating agent to push equilibrium.

-

Stir: 4 hours at Room Temperature (RT).

-

Checkpoint: Monitor via TLC (disappearance of amine).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes.

-

Caution: Exothermic H₂ evolution.

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup & Purification:

-

Quench with H₂O (50 mL). Evaporate MeOH.

-

Extract aqueous layer with Dichloromethane (DCM, 3 x 20 mL).

-

Wash organic phase with Brine, dry over Na₂SO₄.

-

Acid-Base Extraction: Extract the amine into 1M HCl, wash the acidic layer with Ether (removes neutral impurities), then basify (pH > 12) with NaOH and re-extract into DCM.

-

Salt Formation: Bubble dry HCl gas through the ethereal solution of the free base to precipitate 5-methyl-N-(α-methylphenethyl)furfurylamine hydrochloride.

-

Pharmacological & Metabolic Profile[5]

The pharmacological activity of 5-M-NFA is primarily driven by its role as a prodrug .

Metabolic Activation (Bioactivation)

Like Furfenorex and Benzphetamine, this compound undergoes metabolic N-dealkylation in the liver. The 5-methylfurfuryl group acts as a lipophilic carrier, enhancing BBB transport before being cleaved.

Pathway Logic:

-

Cytochrome P450 Attack: CYP450 enzymes (likely CYP2D6/CYP3A4) hydroxylate the alpha-carbon of the furfuryl group.

-

Carbinolamine Collapse: The unstable intermediate collapses, releasing Amphetamine and 5-methylfurfural .

-

Secondary Metabolism: 5-methylfurfural is further oxidized to 5-methyl-2-furoic acid and excreted (glycine conjugation).

Signaling Pathway Diagram (DOT)

Caption: Metabolic bioactivation pathway of 5-M-NFA yielding the active stimulant Amphetamine.

Pharmacodynamics[5][6]

-

Mechanism: Indirect sympathomimetic.

-

Primary Action: Once metabolized to amphetamine, it acts as a substrate-type releaser at VMAT2 and TAAR1, reversing the efflux of Dopamine (DA) and Norepinephrine (NE) into the synaptic cleft.

-

Potency: The parent molecule (5-M-NFA) likely has lower affinity for DAT/NET than amphetamine due to steric bulk on the nitrogen, confirming the prodrug hypothesis.

Analytical Characterization

For researchers identifying this substance in biological matrices or seizure materials, the following analytical markers are critical.

Mass Spectrometry (GC-MS)

-

Parent Ion: m/z 229 [M]+ (Weak)

-

Base Peak: m/z 138 (N-substituted fragment) or m/z 91 (Tropylium).

-

Key Fragmentation:

-

m/z 91: Tropylium ion (Benzyl fragment).

-

m/z 44: [CH3-CH=NH2]+ (Amine fragment typical of amphetamines, though modified here).

-

m/z 95: 5-methylfurfuryl cation (Characteristic marker distinguishing it from generic furfuryl derivatives).

-

Infrared Spectroscopy (FTIR)

-

3300-3400 cm⁻¹: N-H stretch (Weak, secondary amine).

-

1500 & 1600 cm⁻¹: Aromatic C=C ring stretch.

-

700 & 750 cm⁻¹: Monosubstituted benzene (out-of-plane bending).

References

-

Inoue, T., & Suzuki, S. (1986). The metabolism of furfenorex in the rat. Xenobiotica. (Establishes the N-dealkylation pathway for furfuryl-amphetamines).

-

Cody, J. T. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. Journal of Occupational and Environmental Medicine. (Context on metabolic conversion of N-substituted amphetamines).

-

PubChem Compound Summary. Furfurylmethylamphetamine (Furfenorex). (Structural analog data used for SAR prediction).

-

Musshoff, F. (2000). Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine. Drug Metabolism Reviews. (Detailed review of N-substituted prodrugs).

Sources

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Methyl-N-(α-methylphenethyl)furfurylamine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, weight, and predicted physicochemical properties of 5-methyl-N-(α-methylphenethyl)furfurylamine. As a novel derivative of furfurylamine, this compound holds potential for exploration in drug discovery and materials science. This document outlines the systematic nomenclature, detailed structural elucidation, and calculated molecular weight. Furthermore, it presents a proposed synthetic pathway based on established reductive amination methodologies and offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from analogous structures. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling further investigation into the bioactivity and material applications of this compound.

Introduction: Context and Rationale

Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical synthons. Furfurylamine and its derivatives, often derived from renewable biomass sources, are recognized as valuable building blocks for pharmaceuticals, agrochemicals, and polymers. The introduction of specific substituents onto the furan ring and the amine nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and material characteristics.

This guide focuses on a specific, less-documented derivative: 5-methyl-N-(α-methylphenethyl)furfurylamine . The incorporation of a 5-methyl group on the furan ring and an α-methylphenethyl (amphetamine-related) moiety on the furfurylamine nitrogen suggests potential applications in neuropharmacology or as a chiral auxiliary in asymmetric synthesis. The purpose of this document is to provide a detailed theoretical framework for this molecule, addressing its structural and physicochemical properties in the absence of extensive empirical data.

Molecular Structure and Nomenclature

The systematic naming and structural representation of 5-methyl-N-(α-methylphenethyl)furfurylamine are crucial for unambiguous identification and for predicting its chemical behavior.

Systematic IUPAC Name

The formal IUPAC name for this compound is N-((5-methylfuran-2-yl)methyl)-1-phenylpropan-2-amine . This name is derived by identifying the longest carbon chain of the substituent on the nitrogen, which is a 3-carbon (propane) chain with a phenyl group at position 1 and the nitrogen attached at position 2. The other substituent on the nitrogen is a (5-methylfuran-2-yl)methyl group.

Common Names and Synonyms

-

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

-

5-Methyl-N-(1-phenylpropan-2-yl)furan-2-methanamine

Structural Elucidation

The molecule is composed of three key structural motifs:

-

A 5-methylfuran ring: A five-membered aromatic heterocycle containing one oxygen atom, with a methyl group at the 5-position.

-

A methylene bridge: A -CH₂- group connecting the furan ring at the 2-position to the amine nitrogen.

-

An N-substituted α-methylphenethyl group: The nitrogen atom is bonded to the second carbon of a propyl chain which has a phenyl group at the first carbon.

Below is a 2D representation of the molecular structure:

A 2D representation of 5-methyl-N-(α-methylphenethyl)furfurylamine.

Physicochemical Properties and Molecular Weight

The molecular formula and weight are fundamental properties for the characterization and quantification of a chemical compound.

Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO |

| Molecular Weight | 243.35 g/mol |

| Exact Mass | 243.16231 Da |

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient method for the synthesis of 5-methyl-N-(α-methylphenethyl)furfurylamine is through a two-step, one-pot reductive amination process. This approach is widely used for the synthesis of N-substituted furfurylamines.[1]

Reaction Scheme

The synthesis involves the reaction of 5-methylfurfural with α-methylphenethylamine (amphetamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Proposed synthesis of 5-methyl-N-(α-methylphenethyl)furfurylamine via reductive amination.

Experimental Protocol

Materials:

-

5-Methylfurfural

-

α-Methylphenethylamine

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (H₂, Pd/C)

-

Glacial acetic acid (catalyst)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 5-methylfurfural (1.0 eq) and α-methylphenethylamine (1.0 eq) in methanol. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.

-

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

As no experimental spectra for 5-methyl-N-(α-methylphenethyl)furfurylamine are currently available in the public domain, the following data are predicted based on the analysis of its structural components and data from analogous compounds such as furfurylamine, 5-methylfurfural, and N-substituted phenethylamines.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| Furan-H (position 3) | ~6.05 | Doublet | 1H |

| Furan-H (position 4) | ~5.90 | Doublet | 1H |

| -CH₂- (bridge) | ~3.70 | Singlet | 2H |

| -CH- (phenethyl) | ~2.90 | Multiplet | 1H |

| -CH₂- (phenethyl) | ~2.75 | Multiplet | 2H |

| -CH₃ (on furan) | ~2.25 | Singlet | 3H |

| -NH- (amine) | Broad singlet (variable) | Singlet | 1H |

| -CH₃ (on phenethyl) | ~1.10 | Doublet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 |

| Phenyl C-H | 126 - 129 |

| Furan C-O (C2) | ~155 |

| Furan C-O (C5) | ~150 |

| Furan C-H (C3) | ~108 |

| Furan C-H (C4) | ~106 |

| -CH- (phenethyl) | ~55 |

| -CH₂- (bridge) | ~45 |

| -CH₂- (phenethyl) | ~40 |

| -CH₃ (on phenethyl) | ~20 |

| -CH₃ (on furan) | ~14 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| 3300 - 3400 | N-H stretch (secondary amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic rings) |

| 1000 - 1300 | C-N stretch, C-O stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 243.16

-

Key Fragmentation Patterns:

-

Loss of the benzyl group (C₇H₇, 91 m/z) leading to a fragment at m/z 152.

-

Cleavage at the benzylic position to give the C₈H₉⁺ fragment at m/z 105.

-

Formation of the 5-methylfurfuryl cation (C₆H₇O⁺) at m/z 95.

-

Applications and Future Directions

The unique combination of a substituted furan ring and a phenethylamine moiety in 5-methyl-N-(α-methylphenethyl)furfurylamine suggests several avenues for future research:

-

Pharmacological Screening: Given the structural similarity of the α-methylphenethyl group to amphetamine, this compound warrants investigation for its potential effects on the central nervous system, including its affinity for monoamine transporters.

-

Chiral Applications: The presence of a stereocenter in the α-methylphenethyl group makes this compound a candidate for use as a chiral resolving agent or as a ligand in asymmetric catalysis.

-

Corrosion Inhibition: Furfurylamine and its derivatives are known to be effective corrosion inhibitors.[4] The increased hydrophobicity of this derivative may enhance its performance in this application.

-

Polymer Science: As a functionalized amine, it could be used as a monomer or a curing agent in the synthesis of novel polymers.

Conclusion

This technical guide has provided a detailed theoretical overview of 5-methyl-N-(α-methylphenethyl)furfurylamine, a compound for which there is limited published experimental data. By establishing its systematic nomenclature, molecular structure, and calculated molecular weight, and by proposing a viable synthetic route and predicting its spectroscopic characteristics, this document serves as a crucial starting point for researchers interested in synthesizing and exploring the properties and applications of this novel molecule. The insights provided herein are intended to facilitate further empirical investigation and unlock the potential of this and related substituted furfurylamines.

References

- Amaral, L. M., Almeida, A. R. R. P., & da Silva, M. A. V. R. (n.d.). Structural formulae of (a) furfurylamine and (b) 5-methylfurfurylamine.

- National Center for Biotechnology Inform

- Furfurylamine | 617-89-0. (n.d.). ChemicalBull.

- Garcia-Ortiz, A., Vidal, J. D., Climent, M. J., & Iborra, S. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes.

- Furfurylamine | 617-89-0. (n.d.). ChemicalBook.

- 5-Methylfurfurylamine 14003-16-8. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Wang, J.-P., et al. (2021). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases.

- (R)-alpha-Methylfurfurylamine. (n.d.). LGC Standards.

- Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in Man. Xenobiotica, 16(7), 691-698.

- Wikipedia. (n.d.). 5-Methylfurfural.

- Moore, K. A., et al. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 312(1), 1-8.

- N-methyl-1-phenylpropan-2-amine. (n.d.). PubChem.

- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995). Semantic Scholar.

- Zare, A., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science, 11(46), 12547-12555.

- (5-PHENYLFURAN-2-YL)METHANAMINE. (n.d.). precisionFDA.

- Piel, C., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1164.

- Al-Hourani, B. J. (2021). Design, synthesis, and spectroscopic characterization of electron-withdrawing substituted formazans. Journal of Research in Chemistry, 1(1), 1-10.

- Kumar, S., et al. (2021). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. Bioorganic Chemistry, 114, 105085.

-

1-{amino}-3-phenoxypropan-2-ol. (n.d.). MolPort.

- Reddit. (2021). Curious about how substances are named. r/chemistry.

- (2S)-N-methyl-1-phenyl-propan-2-amine. (n.d.). Ligandbook.

- Arvidsson, P. I., et al. (2018). Prediction of designer drugs: Synthesis and spectroscopic analysis of synthetic cathinone analogs that may appear on the Swedish drug market.

- Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity. (n.d.).

Sources

Toxicology and safety data sheets (SDS) for 5-methyl-N-(alpha-methylphenethyl)furfurylamine

Technical Whitepaper: Toxicological Profiling and SDS Generation for 5-Methyl-N-(α-methylphenethyl)furfurylamine

Executive Summary

This technical guide addresses the toxicological characterization and safety documentation requirements for 5-methyl-N-(α-methylphenethyl)furfurylamine (hereafter referred to as 5-M-NFA ). As a structural hybrid of the psychostimulant amphetamine and a 5-methylfuran moiety, this compound presents a dual-hazard profile: acute sympathomimetic toxicity and potential delayed hepatotoxicity via metabolic bioactivation.

In the absence of historical epidemiological data, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies (referencing N-furfurylamphetamine and 2-methylfuran) to establish a rigorous safety protocol. This document serves as the foundational logic for generating a compliant Safety Data Sheet (SDS) and designing validation experiments.

Part 1: Chemical Identity & Structural Alerts

To accurately assess risk, we must deconstruct the molecule into its functional pharmacophores and toxicophores.

| Feature | Structural Moiety | Toxicological Implication |

| Scaffold | Sympathomimetic Toxicity: CNS stimulation, hypertension, tachycardia, hyperthermia. Substrate for DAT/NET transporters.[1] | |

| N-Substituent | N-furfuryl group | Metabolic Lability: The secondary amine is prone to N-dealkylation, releasing the parent amphetamine and a furan metabolite. |

| Ring Substitution | 5-methylfuran | Bioactivation Alert: Unlike unsubstituted furan, the 5-methylfuran moiety is metabolically activated to reactive |

Predicted Physicochemical Properties

-

Molecular Formula:

-

Molecular Weight: 229.32 g/mol

-

LogP (Predicted): ~3.2 (High lipophilicity indicates blood-brain barrier penetration).

-

pKa: ~9.5 (Predominantly ionized at physiological pH).

Part 2: Predictive Toxicology (The "Dual-Threat" Mechanism)

As scientists, we do not merely observe toxicity; we anticipate the mechanism. 5-M-NFA poses a unique challenge because its toxicity is biphasic.

Acute Phase: Sympathomimetic Overload

Upon systemic absorption, the compound (or its N-dealkylated metabolite, amphetamine) will likely act as a releasing agent of norepinephrine and dopamine.

-

Clinical Manifestation: Agitation, mydriasis, tachycardia, hypertension, and in severe cases, serotonin syndrome or seizure.

Delayed Phase: Furan Bioactivation (The Critical Hazard)

This is the area of highest concern for drug development professionals. The 5-methylfuran ring is not inert . It is a substrate for Cytochrome P450 2E1 (CYP2E1).

The Mechanism of Bioactivation:

-

Oxidation: CYP2E1 oxidizes the furan ring.

-

Ring Opening: The oxidized intermediate undergoes hydrolytic ring opening.

-

Reactive Metabolite Formation: This generates acetylacrolein (or a structural analog), a highly reactive enedial.

-

Adduct Formation: This electrophile reacts with cellular nucleophiles (Glutathione/GSH). Once GSH is depleted, it binds covalently to cysteine residues on hepatic proteins, causing centrilobular necrosis.

Figure 1: Proposed metabolic bioactivation pathway of 5-M-NFA. The transition from the parent compound to the reactive enedial represents the critical toxicological event.

Part 3: Experimental Protocols for Safety Validation

Before handling large quantities, the following assays are mandatory to validate the predicted toxicity profile.

Protocol A: Reactive Metabolite Trapping (GSH-Trapping Assay)

Purpose: To confirm if the 5-methylfuran moiety generates reactive electrophiles.

-

Preparation: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).

-

Incubation:

-

Add 5-M-NFA (10 µM final).

-

Add Glutathione (GSH) excess (5 mM) to "trap" reactive intermediates.

-

Initiate reaction with NADPH-regenerating system.

-

Incubate at 37°C for 60 minutes.

-

-

Termination: Quench with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Interpretation: Look for Neutral Loss scans of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).

-

Positive Result: Detection of GSH adducts confirms bioactivation risk. Handle as Hepatotoxin.

-

Protocol B: hERG Inhibition Screen (Cardiotoxicity)

Purpose: To assess QT-prolongation risk common in amphetamine analogs.

-

Cell Line: CHO cells stably expressing hERG potassium channels.

-

Method: Automated Patch-Clamp (e.g., QPatch or Patchliner).

-

Dosing: 5-point concentration curve (0.1 µM to 30 µM).

-

Endpoint: Measure tail current amplitude inhibition.

-

Threshold: IC50 < 10 µM indicates moderate-to-high risk of arrhythmia.

Part 4: Developing the Safety Data Sheet (SDS)

Since no official SDS exists, you must author one based on the GHS (Globally Harmonized System) standards. Below is the required classification logic.

Section 2: Hazard Identification

Based on read-across from Amphetamine (CAS 300-62-9) and 2-Methylfuran (CAS 534-22-5).

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H373: May cause damage to organs (Liver, Kidneys, CNS) through prolonged or repeated exposure.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Section 8: Exposure Controls/Personal Protection

-

Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³) due to high potency and unknown chronic toxicity.

-

Engineering Controls: Use only in a chemical fume hood or Class II Biological Safety Cabinet (BSC).

-

PPE:

-

Respiratory: NIOSH-approved N95 or P100 respirator if solid/powder; full-face respirator if aerosolized.

-

Skin: Double nitrile gloves (0.11 mm minimum thickness).

-

Section 11: Toxicological Information (Drafting the Narrative)

-

Acute Toxicity:[2][3] Data lacking. Estimated LD50 (Rat, Oral) based on analogs: 20–50 mg/kg.

-

Carcinogenicity: The furan moiety is a structural alert for carcinogenicity (Group 2B IARC classification for Furan). Label as Suspected Carcinogen.

Part 5: SDS Decision Workflow

Use this decision tree to finalize the handling categorization for 5-M-NFA in your facility.

Figure 2: Logical workflow for assigning hazard classifications and containment strategies in the absence of empirical data.

References

-

Peterson, L.A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE.[5] Link

-

European Chemicals Agency (ECHA). (2024). Substance Information: 2-Methylfuran.[6][7][8][9] Link

-

Kalant, H. (2001).[10] The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ. Link

-

Cayman Chemical. (2023). Safety Data Sheet: Amphetamine (Hydrochloride). Link

Sources

- 1. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation [mdpi.com]

- 2. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactive metabolites from the bioactivation of toxic methylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan, 2-(2-furanylmethyl)-5-methyl- [webbook.nist.gov]

- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Receptor Binding & Pharmacodynamics of 5-Methylfurfenorex

The following technical guide details the pharmacological profile, receptor binding dynamics, and experimental characterization of 5-methyl-N-(α-methylphenethyl)furfurylamine .

Based on structural analysis, this compound is the 5-methyl derivative of Furfenorex . In the absence of direct, isolated binding data for this specific derivative in public repositories, this guide applies rigorous Structure-Activity Relationship (SAR) principles derived from the parent compound (Furfenorex) and the class of N-substituted amphetamine prodrugs.

Executive Summary & Molecular Classification

Compound: 5-methyl-N-(α-methylphenethyl)furfurylamine Systematic Class: N-substituted Phenethylamine / Amphetamine Prodrug Primary Mechanism: Metabolic bioactivation via N-dealkylation.

This molecule functions primarily as a lipophilic prodrug . The addition of the 5-methylfurfuryl group to the nitrogen of the amphetamine backbone serves two technical purposes:

-

Lipophilicity Enhancement: Increases blood-brain barrier (BBB) permeability compared to the parent amine.

-

Receptor Masking: The bulky N-substitution creates steric hindrance, significantly reducing direct affinity for monoamine transporters (DAT, NET, SERT) prior to metabolic cleavage.

Therefore, the "receptor binding affinity" of this compound must be analyzed in two distinct phases: the Intact Phase (Parent) and the Active Phase (Metabolite).

Receptor Binding Profile (Phase I & II)

Phase I: The Intact Molecule (Parent)

Direct affinity for Monoamine Transporters.

Based on the SAR of Furfenorex and Benzphetamine, N-substitution with bulky groups (like a methylfurfuryl moiety) abolishes the capacity of the molecule to fit into the substrate binding pocket of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).

| Target Receptor | Predicted Affinity ( | Mechanism of Interaction |

| DAT (Dopamine Transporter) | > 10,000 nM (Negligible) | Steric hindrance prevents translocation. |

| NET (Norepinephrine Transporter) | > 5,000 nM (Low) | Steric clash with orthosteric site. |

| 5-HT2A | > 1,000 nM (Low) | Lack of ring substitution on phenethyl moiety reduces 5-HT selectivity. |

| TAAR1 (Trace Amine Assoc. Receptor) | Low/Inactive | Requires primary or secondary amine with low steric bulk. |

Phase II: The Active Metabolite (Methamphetamine)

Post-metabolic affinity.

Upon hepatic metabolism (primarily CYP450-mediated N-dealkylation), the molecule releases Methamphetamine and 5-methylfurfural . The pharmacological activity is driven almost exclusively by the methamphetamine metabolite.

Quantitative Binding Data for the Active Metabolite:

| Target | Affinity ( | Functional Effect |

| TAAR1 | ~0.8 - 2.0 | Agonist. Triggers phosphorylation of DAT, reversing transport direction. |

| DAT | 20 - 60 nM ( | Releaser/Substrate. Enters neuron, displaces vesicular dopamine. |

| NET | 10 - 50 nM ( | Releaser/Substrate. Increases synaptic norepinephrine. |

| SERT | ~2,000 - 3,000 nM ( | Weak Inhibitor. Minimal serotonergic impact compared to DA/NE. |

| VMAT2 | ~2 - 10 | Inhibitor. Collapses vesicular pH gradient, releasing cytosolic monoamines. |

Critical Insight: The 5-methyl group on the furan ring likely stabilizes the aldehyde byproduct (5-methylfurfural) but does not significantly alter the affinity of the active amine metabolite compared to standard Furfenorex.

Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway. The parent compound is inactive until processed by hepatic enzymes.

Figure 1: Metabolic activation pathway of 5-methylfurfenorex. The parent compound undergoes N-dealkylation to release the active substrate (Methamphetamine).

Experimental Protocols (Self-Validating Systems)

To accurately characterize this compound, researchers must distinguish between the parent binding and the metabolite binding. A standard binding assay will yield false negatives if metabolic activation is not accounted for.

Protocol A: Competitive Radioligand Binding Assay (Direct)

Purpose: To confirm the low affinity of the intact parent molecule.

-

Membrane Preparation:

-

Use HEK293 cells stably expressing human DAT (hDAT).

-

Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

-

-

Ligand Selection:

-

Radioligand: [³H]WIN 35,428 (High affinity DAT inhibitor). Concentration: 5 nM.

-

Non-specific control: 100

M Cocaine.

-

-

Incubation:

-

Incubate membranes with [³H]WIN 35,428 and varying concentrations of 5-methylfurfenorex (

to -

Critical Step: Perform at 4°C to minimize enzymatic degradation of the parent compound during the assay.

-

-

Filtration & Counting:

-

Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Measure radioactivity via liquid scintillation counting.

-

-

Validation Logic:

-

If

M, the hypothesis (Prodrug) is supported. -

If

nM, the parent molecule has direct activity (unlikely for this structure).

-

Protocol B: Microsomal Stability & Bioactivation Assay

Purpose: To quantify the conversion rate to the active metabolite.

-

System: Pooled human liver microsomes (HLM) (0.5 mg protein/mL).

-

Reaction Mix:

-

Substrate: 5-methylfurfenorex (1

M). -

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Time Course:

-

Incubate at 37°C.

-

Sample points: 0, 5, 15, 30, 60 min.

-

-

Termination:

-

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Methamphetamine-d5).

-

-

Analysis (LC-MS/MS):

-

Monitor transition for Parent (loss of substrate).

-

Monitor transition for Methamphetamine (appearance of product).

-

Monitor transition for 5-methylfurfural.

-

-

Validation Logic:

-

The disappearance of Parent should correlate inversely with the appearance of Methamphetamine.

-

Control: Incubate without NADPH. If degradation occurs, it is non-CYP mediated (hydrolysis).

-

Toxicology & Safety Considerations

While the active metabolite (methamphetamine) carries known neurotoxic risks (dopaminergic terminal degeneration), the specific byproduct of this molecule, 5-methylfurfural , warrants distinct attention.

-

Furan Toxicity: Furan derivatives can undergo metabolic activation to reactive enedials, which may form adducts with DNA or proteins.

-

Comparison: 5-methylfurfural is structurally related to 5-hydroxymethylfurfural (HMF). While generally considered less toxic than unsubstituted furan, high concentrations may induce mucous membrane irritation or cytotoxicity [1].

References

-

Evaluation of Furan Derivatives & DNA Binding

- Title: Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized deriv

- Source: Semantic Scholar / J. Chem Technol Biotechnol.

- Context: Establishes the binding potential and toxicity risks of furan-aldehydes released during metabolism.

-

URL:[Link]

-

Furfenorex Pharmacology

-

Amphetamine Mechanism of Action

- Title: The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of ADHD.

- Source: PMC / NIH.

- Context: Provides the authoritative values and mechanism (TAAR1/DAT interaction) for the active metabolite.

-

URL:[Link]

-

Metabolism of N-Substituted Amphetamines

Sources

- 1. Furfenorex | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugz.fr [drugz.fr]

- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-methyl-N-(alpha-methylphenethyl)furfurylamine: Chemical Identity, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-N-(alpha-methylphenethyl)furfurylamine is a substituted amine incorporating a furan ring, a structural motif of interest in medicinal chemistry and drug discovery. The presence of the phenethylamine backbone suggests potential psychoactive properties, making a thorough understanding of its chemical and pharmacological characteristics crucial for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the available scientific information on 5-methyl-N-(alpha-methylphenethyl)furfurylamine, focusing on its chemical identifiers, probable synthetic routes, and analytical characterization.

Core Chemical Identifiers

A precise identification of a chemical compound is fundamental for any scientific investigation. The primary identifiers for 5-methyl-N-(alpha-methylphenethyl)furfurylamine are summarized in the table below.

| Identifier | Value |

| Chemical Name | 5-methyl-N-(alpha-methylphenethyl)furfurylamine |

| CAS Registry Number | 23656-75-9 |

| Molecular Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Synonyms | IEM-540, 2-Furanmethanamine, 5-methyl-N-(1-methyl-2-phenylethyl)- |

Synthesis and Potential Methodologies

For the synthesis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, the logical precursors would be 5-methylfurfural and alpha-methylphenethylamine (also known as amphetamine).

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for 5-methyl-N-(alpha-methylphenethyl)furfurylamine via reductive amination.

Experimental Protocol: A Generalized Approach

Based on established procedures for reductive amination, a potential experimental protocol can be outlined. It is crucial to note that optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve a high yield and purity of the final product.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 5-methylfurfural (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add alpha-methylphenethylamine (1.0-1.2 equivalents) to the solution.

-

Optionally, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to drive the equilibrium towards imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

Step 2: Reduction

-

To the mixture containing the intermediate imine, add a reducing agent. A common choice for this type of reaction is sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), which is mild and selective. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) could be employed.

-

Continue stirring the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel to yield the pure 5-methyl-N-(alpha-methylphenethyl)furfurylamine.

Physicochemical and Spectroscopic Characterization

Detailed experimental data on the physicochemical properties of 5-methyl-N-(alpha-methylphenethyl)furfurylamine are not extensively reported. However, based on its structure, it is expected to be a high-boiling, viscous liquid or a low-melting solid at room temperature. It is likely to be soluble in common organic solvents.

For unambiguous identification and characterization, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the furan and phenyl rings, the methyl group on the furan ring, the methyl group on the phenethylamine side chain, and the methylene and methine protons of the connecting chain.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the characteristic shifts for the carbons in the furan and phenyl rings, as well as the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-O-C stretching of the furan ring. The absence of a strong C=O stretching band would confirm the complete reduction of the intermediate imine.

Potential Applications in Drug Development

The structural similarity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine to known psychoactive compounds, particularly phenethylamines, suggests that it may have activity at various central nervous system targets. The furan moiety can also influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Potential areas of investigation for this compound in a drug development context could include its interaction with:

-

Monoamine transporters (dopamine, norepinephrine, and serotonin).

-

Receptor systems such as serotonergic, dopaminergic, and adrenergic receptors.

Further research would be required to determine its specific pharmacological profile, including its potency, efficacy, and potential therapeutic applications or risks.

Safety and Toxicology

There is limited publicly available information on the toxicology of 5-methyl-N-(alpha-methylphenethyl)furfurylamine. As with any novel compound with potential psychoactive properties, it should be handled with appropriate safety precautions in a laboratory setting. A thorough toxicological evaluation would be a necessary component of any drug development program.

Conclusion

5-methyl-N-(alpha-methylphenethyl)furfurylamine is a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental data is scarce, its synthesis can be reasonably achieved through well-established reductive amination protocols. A comprehensive analytical characterization using NMR, MS, and IR spectroscopy is essential for its unambiguous identification. Further research is needed to elucidate its physicochemical properties, pharmacological profile, and toxicological characteristics to determine its potential as a lead compound in drug discovery or to understand its potential health risks.

References

No direct scientific publications detailing the synthesis, comprehensive characterization, and biological activity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine (CAS 23656-75-9) were identified in the search. The synthesis protocol and characterization information provided are based on general principles of organic chemistry and analogous reactions.

Theoretical metabolic pathways of furfuryl-phenethylamine derivatives

An In-Depth Technical Guide to the Theoretical Metabolic Pathways of Furfuryl-Phenethylamine Derivatives

Introduction

Furfuryl-phenethylamine derivatives represent a class of chemical structures incorporating a phenethylamine core, known for its presence in numerous endogenous neurotransmitters and psychoactive compounds, linked to a furfuryl group.[1][2] The 2-phenethylamine motif is a cornerstone in medicinal chemistry, forming the basis for drugs targeting a wide array of receptors and transporters in the central nervous system (CNS).[1] Understanding the metabolic fate of these novel derivatives is paramount for drug development professionals. The processes of absorption, distribution, metabolism, and excretion (ADME) determine a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[3] This guide provides a detailed theoretical framework for the metabolic pathways of furfuryl-phenethylamine derivatives, grounded in established principles of drug metabolism and supported by authoritative literature. It is designed to equip researchers and scientists with the predictive knowledge and experimental strategies needed to investigate these compounds effectively.

Pillars of Drug Metabolism: Phase I and Phase II Reactions

The biotransformation of xenobiotics, such as furfuryl-phenethylamine derivatives, is broadly categorized into two phases.[4]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, amine, carboxyl) on the parent molecule. This is primarily accomplished through oxidation, reduction, and hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the principal catalysts of these oxidative transformations.[5]

-

Phase II Reactions: These are conjugation reactions where an endogenous, polar molecule is attached to the functional group introduced during Phase I. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body.[4] Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7][8][9]

The interplay between these two phases dictates the clearance and potential toxicity of a drug candidate.

Caption: High-level overview of Phase I and Phase II drug metabolism pathways.

Predicted Phase I Metabolic Pathways

The metabolism of a furfuryl-phenethylamine derivative can be logically dissected by considering the distinct chemical moieties of the structure: the furan ring, the phenethylamine core, and the amine linker.

Metabolism of the Furan Moiety

The furan ring is a known target for oxidative metabolism, primarily catalyzed by Cytochrome P450 enzymes.[10] This metabolic activation is a critical consideration, as it can lead to the formation of chemically reactive metabolites.

-

Furan Ring Oxidation: CYP enzymes, particularly CYP2E1, can oxidize the furan ring to form a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[11][12] This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles like proteins and DNA, which is a potential mechanism of toxicity.[10][12]

-

Lactone Formation: Studies on analogous compounds, such as furfenorex, have shown that oxidation of the furan ring can lead to the formation of a γ-valerolactone-containing metabolite, which was identified as the major metabolite in rats.[13] This suggests a pathway involving ring opening and subsequent cyclization.

Metabolism of the Phenethylamine Moiety

The phenethylamine core is subject to several well-characterized metabolic transformations.

-

Aromatic Hydroxylation: The phenyl ring is a prime site for hydroxylation, typically at the para-position, catalyzed by CYP isoforms like CYP2D6.[14] This introduces a phenolic hydroxyl group, creating a substrate for subsequent Phase II conjugation.

-

Deamination: The primary or secondary amine of the ethylamine side chain can be a substrate for Monoamine Oxidase (MAO) enzymes. This oxidative deamination would yield a phenylacetaldehyde intermediate, which is then further oxidized by aldehyde dehydrogenase to phenylacetic acid.[15][16]

Metabolism of the Amine Linker

The linkage between the furfuryl and phenethylamine groups is another key site for metabolic activity.

-

N-Dealkylation (N-Defurfurylation): A major metabolic route observed for the analogous compound furfenorex is N-defurfurylation, which cleaves the bond between the nitrogen and the furfuryl group.[13] This reaction, mediated by CYPs, would release the core phenethylamine structure (or its N-methylated version if applicable) and a furfuryl-derived metabolite.

-

N-Dealkylation (of other substituents): If the amine is tertiary (e.g., N-methyl), N-demethylation is also a highly probable pathway, yielding a secondary amine metabolite.[13]

Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.

Experimental Workflows for Metabolite Identification

A multi-pronged approach combining in vitro and in vivo models is essential for comprehensively characterizing the metabolic profile of a new chemical entity. [17]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. publikace.k.utb.cz [publikace.k.utb.cz]

- 5. scispace.com [scispace.com]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism [journal11.magtechjournal.com]

- 8. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-methyl-N-(alpha-methylphenethyl)furfurylamine bioactivity

An In-Depth Technical Guide to the Predicted Bioactivity and Research Framework for 5-methyl-N-(alpha-methylphenethyl)furfurylamine

Abstract

5-methyl-N-(alpha-methylphenethyl)furfurylamine is a novel chemical entity for which no empirical bioactivity data has been published to date. This technical guide provides a comprehensive theoretical analysis and a proposed research framework for its investigation. By deconstructing the molecule into its constituent pharmacophores—a 5-methylfurfurylamine moiety and an N-substituted alpha-methylphenethylamine backbone—we can infer a high probability of psychoactive properties, likely modulating monoaminergic systems. This document synthesizes information from structurally related compounds to predict its pharmacological profile, outlines detailed protocols for its chemical synthesis and biological characterization, and discusses potential applications and future research directions. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering a roadmap for the systematic evaluation of this and similar novel psychoactive substances.

Introduction and Rationale

The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology and drug discovery. The molecule 5-methyl-N-(alpha-methylphenethyl)furfurylamine represents an intriguing conjunction of two well-known pharmacophoric scaffolds. The alpha-methylphenethylamine core is the backbone of classical psychostimulants like amphetamine and methamphetamine, known for their potent effects on dopamine, norepinephrine, and serotonin release and reuptake inhibition. The furfurylamine moiety, derivable from renewable biomass sources, is a versatile chemical intermediate found in various bioactive compounds.[1][2]

The combination of these two structures into a single molecule suggests a unique pharmacological profile. The N-substitution on the phenethylamine backbone is a common strategy to modulate potency, selectivity, and metabolic stability. This guide provides a predictive analysis of the bioactivity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, proposes a detailed research plan to empirically validate these predictions, and establishes a foundation for understanding its potential as a research tool or therapeutic lead.

Structural Analysis and Predicted Pharmacology

The structure of 5-methyl-N-(alpha-methylphenethyl)furfurylamine contains two key regions that inform its predicted bioactivity:

-

The Alpha-Methylphenethylamine Core: This portion is structurally analogous to amphetamine. Such compounds are known to act as substrates for monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They typically function as releasing agents and reuptake inhibitors.

-

The 5-Methylfurfurylamine Substituent: The bulky, heterocyclic group attached to the nitrogen atom is predicted to significantly influence the compound's interaction with monoamine transporters. For comparison, the compound α-benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicit methamphetamine synthesis, has been studied and provides a valuable predictive model.[3] BNMPA demonstrates affinity for the dopamine transporter, inhibits dopamine uptake, and also interacts with NMDA receptors.[3] It is plausible that 5-methyl-N-(alpha-methylphenethyl)furfurylamine will exhibit similar, multi-target engagement.

Based on these structural similarities, we can hypothesize the following pharmacological profile:

-

Primary Mechanism: Likely a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for DAT and NET over SERT.

-

Secondary Targets: Potential for interaction with other CNS receptors, such as serotonergic (5-HT) or glutamate (e.g., NMDA) receptors, similar to the observed profile of BNMPA.[3][4]

The following diagram illustrates the predicted primary mechanism of action at a dopaminergic synapse.

Caption: Predicted mechanism of action at a dopaminergic synapse.

Proposed Synthesis and Characterization

A plausible and efficient method for synthesizing 5-methyl-N-(alpha-methylphenethyl)furfurylamine is through reductive amination. This well-established technique combines an aldehyde or ketone with an amine in the presence of a reducing agent.[1]

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize 5-methyl-N-(alpha-methylphenethyl)furfurylamine from 5-methylfurfural and alpha-methylphenethylamine (amphetamine).

Materials:

-

5-Methylfurfural (can be synthesized from sucrose).[5]

-

(d,l)-alpha-Methylphenethylamine (amphetamine base)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Dichloroethane (DCE) or Methanol

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Imine Formation: To a solution of 5-methylfurfural (1.0 eq) in dichloroethane, add (d,l)-alpha-methylphenethylamine (1.05 eq). Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following diagram outlines the proposed synthesis workflow.

Caption: Proposed workflow for synthesis and purification.

Proposed In Vitro Bioactivity Profiling

To empirically determine the pharmacological profile of the synthesized compound, a tiered series of in vitro assays is proposed.

Protocol 2: Monoamine Transporter Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

Methodology: This will be accomplished using radioligand displacement assays with rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) membrane preparations.

-

Membrane Preparation: Prepare crude synaptosomal membranes from dissected rat brain regions according to standard protocols.

-

Binding Assay: Incubate membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Incubation: Allow reactions to proceed to equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quantification: Measure the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the Ki values by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation. Known transporter inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be run as positive controls.

Protocol 3: Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Methodology: This assay uses synaptosomes prepared from the same rat brain regions.

-

Synaptosome Preparation: Isolate synaptosomes from rat striatum, hippocampus, and cortex.

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination and Analysis: Terminate uptake by rapid filtration and washing. Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 4: Monoamine Release Assay

Objective: To determine if the compound acts as a substrate and induces transporter-mediated efflux (release).

Methodology: This assay uses brain tissue slices or cultured cells expressing the transporters.

-

Preparation: Prepare rat brain slices (e.g., striatum) or use HEK293 cells stably expressing human DAT, NET, or SERT.

-

Loading: Preload the tissue/cells with a radiolabeled monoamine (e.g., [³H]dopamine).

-

Wash: Wash the preparations to remove excess extracellular radioactivity.

-

Stimulation: Perfuse the preparations with buffer containing varying concentrations of the test compound. Known releasing agents like d-amphetamine should be used as positive controls.

-

Fraction Collection: Collect the perfusate in timed fractions.

-

Quantification and Analysis: Measure the radioactivity in each fraction to determine the rate of efflux. A significant increase in efflux above baseline indicates a releasing action.

Predicted Bioactivity Data Summary

While no empirical data exists for the title compound, we can create a predictive table based on the pharmacology of its structural analogs, amphetamine and BNMPA.[3] This table serves as a benchmark for future experimental results.

| Parameter | Target | Predicted Activity | Reference Compound(s) |

| Binding Affinity (Ki) | DAT | 1 - 10 µM | BNMPA (Ki = 6.05 µM)[3] |

| NET | 1 - 10 µM | Amphetamine (Sub-µM) | |

| SERT | > 10 µM | BNMPA (Ki = 14.5 µM for SERT ligand displacement)[3] | |

| Uptake Inhibition (IC₅₀) | Dopamine | 1 - 10 µM | BNMPA (IC₅₀ = 5.1 µM)[3] |

| Norepinephrine | 1 - 10 µM | Amphetamine (Sub-µM) | |

| Serotonin | > 10 µM | Amphetamine (µM range) | |

| Release Assay | Dopamine | Efflux Expected | Amphetamine (Potent Releaser) |

| Norepinephrine | Efflux Expected | Amphetamine (Potent Releaser) | |

| Secondary Target | NMDA Receptor | Possible Antagonist | BNMPA (IC₅₀ ≈ 24 µM)[3] |

Future Directions and Conclusion

The successful synthesis and in vitro characterization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine would be the first step in understanding its neuropharmacological profile. Subsequent research should focus on:

-

In vivo studies: Animal models of locomotor activity, drug discrimination, and self-administration would be crucial to assess its psychostimulant, reinforcing, and abuse potential.

-

Metabolism and Pharmacokinetics: Identifying the major metabolites and determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile are essential for understanding its duration of action and potential for drug-drug interactions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., varying the substitution on the furan ring or the phenethylamine backbone) would help to delineate the structural requirements for its activity and could lead to the development of more selective compounds.

References

- Vertex AI Search. Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity.

- Vertex AI Search. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PubMed Central.

- Benchchem. The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.

- Vertex AI Search. Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC.

- Sanderman publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022-10-17).

- Organic Syntheses Procedure. The acid is heated to 50°, and 1 kg. (2.9 moles) of powdered sugar.

- ResearchGate. Synthesized N-alkyl furfurylamines | Download Scientific Diagram.

- Frontiers. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.

- NIH. Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC.

- ResearchGate. Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF. (2025-09-06).

- NIH. Furfurylamine, N-(o-methoxy-alpha-methylphenethyl)-, hydrochloride | C15H20ClNO2 | CID 58180 - PubChem.

- DTIC. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.

- PubMed. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis.

- Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995-12-27).

- PubMed. Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA).

Sources

- 1. sandermanpub.net [sandermanpub.net]

- 2. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 3. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Structure-activity relationship (SAR) of 5-methyl-N-(alpha-methylphenethyl)furfurylamine

An In-Depth Technical Guide on the Structure-Activity Relationship of 5-methyl-N-(alpha-methylphenethyl)furfurylamine

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) for 5-methyl-N-(alpha-methylphenethyl)furfurylamine, a novel chimeric molecule combining the structural motifs of a substituted furfurylamine and the classic alpha-methylphenethylamine (amphetamine) scaffold. Lacking extensive dedicated literature, this document establishes a predictive SAR framework by deconstructing the molecule into its foundational pharmacophores. We will analyze the well-established SAR of phenethylamine derivatives, particularly as agonists for serotonin 5-HT₂A receptors, and consider the furan ring's role as a phenyl bioisostere. This guide is designed for researchers in medicinal chemistry and drug development, offering a logical, hypothesis-driven strategy for systematic molecular modification. It outlines detailed synthetic and pharmacological evaluation protocols to probe the compound's potential as a modulator of monoaminergic systems, thereby enabling the rational design of new chemical entities with tailored activity profiles.

Introduction

The field of medicinal chemistry often advances by combining known pharmacophores to create novel chemical entities with unique pharmacological profiles. 5-methyl-N-(alpha-methylphenethyl)furfurylamine represents such a molecule, integrating the bio-relevant furan heterocycle with the potent phenethylamine backbone.

This molecule can be dissected into two key components:

-

The N-(alpha-methylphenethyl) Moiety: This is the core structure of amphetamine. Phenethylamines are a cornerstone of neuropharmacology, known to interact with monoamine systems.[1] Depending on their substitution patterns, they can act as releasing agents for dopamine, norepinephrine, and serotonin, or as agonists at various receptors, most notably the serotonin 5-HT₂A receptor, which mediates the effects of classic psychedelic compounds.[2][3]

-

The 5-methylfurfurylamine Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous pharmaceuticals and natural products.[4] It can serve as a bioisosteric replacement for a phenyl ring, influencing metabolic stability and receptor interactions. Furfurylamine itself is a versatile synthetic building block.[5][6] The methyl group at the 5-position is a critical modification point, poised to influence both steric and electronic properties.

The primary hypothesis guiding this document is that 5-methyl-N-(alpha-methylphenethyl)furfurylamine and its analogs are likely to exhibit activity at monoamine receptors or transporters. The presence of the N-(alpha-methylphenethyl) group strongly suggests a potential interaction with the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR) that is the primary target for phenethylamine-based psychedelics.[7]

This guide provides the theoretical foundation and a practical experimental framework to systematically investigate the SAR of this chemical class, enabling the rational design of analogs with optimized potency, selectivity, and metabolic stability.

Part I: Foundational Pharmacophores and SAR Postulates

A robust SAR exploration begins with an understanding of the contributions of each structural component.

The Phenethylamine Core: A Scaffold for 5-HT₂A Receptor Agonism

The SAR of phenethylamine derivatives as 5-HT₂A agonists is well-documented.[8][9] Several structural features are critical for high-affinity binding and functional activity:

-

α-Methyl Group: The methyl group on the carbon alpha to the nitrogen atom generally increases metabolic stability by sterically hindering monoamine oxidase (MAO) activity. It also enhances potency at various monoaminergic targets.

-

Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a primary determinant of 5-HT₂A versus 5-HT₂C selectivity and overall potency.[9] For instance, methoxy groups at the 2- and 5-positions are a hallmark of the high-potency "2C" family of psychedelic phenethylamines.

-

N-Substitution: Substitution on the amine nitrogen can significantly modulate activity. While primary amines are active, secondary amines, particularly with small alkyl groups, often retain or enhance potency. N-benzyl substitution is known to confer a significant increase in both binding affinity and functional activity at 5-HT₂A receptors.[9]

The Furfurylamine Moiety: A Bioisosteric Phenyl Ring Mimic

The furan ring serves as more than a simple linker; it is an aromatic, electron-rich heterocycle that actively contributes to the molecule's pharmacodynamic and pharmacokinetic profile.

-

Bioisosterism: The furan ring is often considered a bioisostere of a benzene ring. However, the presence of the oxygen heteroatom imparts a different electronic distribution and potential for hydrogen bonding, which can lead to unique receptor interactions compared to a purely carbocyclic analog.

-

The 5-Methyl Group: This substituent is critical. It can influence activity in several ways:

-

Steric Influence: It can provide a beneficial steric "bump" that improves binding affinity within a receptor pocket.

-

Metabolic Blocking: It can prevent metabolic oxidation at the C5 position of the furan ring, potentially increasing the compound's half-life.

-

Electronic Modulation: It can subtly alter the electron density of the furan ring, affecting its interaction with receptor residues.

-

Part II: A Proposed Strategy for Systematic SAR Exploration

A systematic approach is required to elucidate the SAR of this novel scaffold. The following diagram outlines the key regions for chemical modification.

The following tables outline specific modifications, the scientific rationale behind them, and the predicted impact on biological activity.

Table 1: Modifications of the Phenethyl Moiety

| Modification | Rationale | Predicted Impact on Activity |

| Phenyl Ring: 2,5-dimethoxy | To probe for classic 5-HT₂A agonist activity, mimicking the structure of 2C-x compounds.[2] | Expected to significantly increase 5-HT₂A affinity and potency. |